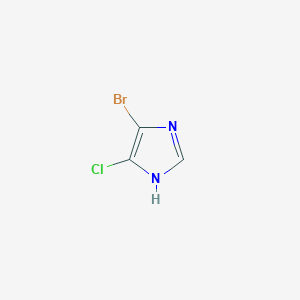

4-bromo-5-chloro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHIYYYHTXGSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310092 | |

| Record name | 4-bromo-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17487-98-8 | |

| Record name | NSC222404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-chloro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 5 Chloro 1h Imidazole and Analogs

Strategic Approaches to Imidazole (B134444) Core Formation with Regiocontrol and Halogenation

The construction of the imidazole ring with specific substituents at desired positions is a fundamental challenge in organic synthesis. The development of regiocontrolled synthesis techniques is crucial for preparing compounds like 4-bromo-5-chloro-1H-imidazole, where the placement of the bromine and chlorine atoms is critical.

Recent Advances in Regiocontrolled Synthesis Techniques for Substituted Imidazoles

Significant progress has been made in the regiocontrolled synthesis of substituted imidazoles, moving beyond classical methods to more sophisticated and efficient strategies. rsc.orgrsc.org These modern techniques are essential for creating complex imidazole derivatives with specific substitution patterns, which are valuable in various applications, including pharmaceuticals and materials science. rsc.org

One notable advancement is the use of metal-free catalytic systems. For instance, the reaction of α-azidoenones with substituted nitriles, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields trisubstituted NH-imidazoles. rsc.org This method allows for the incorporation of various functional groups, including vinyl and aryl halides. rsc.org Similarly, a BF₃·Et₂O promoted reaction of triazoles and nitriles produces protected imidazoles with substitution at the C-2 and C-4 positions. rsc.org

Base-catalyzed [3+2] cycloaddition protocols have also emerged as a powerful tool. The reaction of N-aroyl-N-aryl-C-carboethoxy-nitrilimine with β-enaminones, catalyzed by a base, affords pentasubstituted imidazoles with high regioselectivity. rsc.org Another innovative approach involves the use of oxime-hydroxylamines, which react with ethyl glyoxalate to form an N-oxide intermediate that subsequently cyclizes and aromatizes to a 1-hydroxyimidazole. Further reaction yields NH-imidazoles with an ester moiety at the C-2 position, and this method is compatible with heterocycles and aryl halides. rsc.org

These advanced methodologies provide chemists with a versatile toolbox for the precise construction of substituted imidazoles, enabling the synthesis of complex target molecules with a high degree of control over the substitution pattern. rsc.orgrsc.org

Multi-Component Reactions (MCRs) and Cyclocondensation Pathways for Imidazole Rings

Multi-component reactions (MCRs) have become a cornerstone in the synthesis of highly substituted imidazoles due to their efficiency and atom economy. rsc.orgacs.org These reactions allow for the construction of the imidazole core in a single step from three or more starting materials, often with high yields and operational simplicity. rsc.orgacs.org

A variety of MCRs have been developed for imidazole synthesis. For example, a copper-catalyzed MCR of benzil (B1666583) or benzoin (B196080) with various aldehydes and ammonium (B1175870) acetate (B1210297) provides a rapid and practical route to 2,4,5-trisubstituted imidazoles. rsc.org This method demonstrates good functional group tolerance and offers excellent yields. rsc.org Metal-free MCRs have also been developed, such as the pivalic acid-promoted synthesis of tri- and tetrasubstituted imidazoles from internal alkynes, aldehydes, and anilines. acs.org Benzoic acid can also catalyze an efficient MCR of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions, avoiding the generation of toxic waste. organic-chemistry.org

Cyclocondensation reactions are another fundamental pathway to the imidazole ring. youtube.comacs.org These reactions typically involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine. youtube.com For instance, the condensation of a 2-bromoacetophenone (B140003), an aldehyde, a primary amine, and ammonium acetate in a one-pot, four-component reaction under solvent-free conditions yields 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Microwave-assisted cyclocondensation of 1,2-diketones and urotropine in the presence of ammonium acetate offers a simple and efficient solventless method for synthesizing 4,5-disubstituted imidazoles. organic-chemistry.org

Table 1: Comparison of Selected Multi-Component Reactions for Imidazole Synthesis

| Reaction Type | Catalyst/Promoter | Starting Materials | Substitution Pattern | Key Advantages | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed MCR | CuI | Benzil/Benzoin, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted | Rapid, practical, excellent yields | rsc.org |

| Acid-Promoted MCR | Pivalic Acid | Internal Alkynes, Aldehydes, Anilines, Ammonium Acetate | Tri- and Tetrasubstituted | Metal-free, high structural diversity | acs.org |

| Four-Component Reaction | None (Solvent-free) | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4-Trisubstituted | One-pot, solvent-free, very good yields | organic-chemistry.org |

| Microwave-Assisted Cyclocondensation | None (Solvent-free) | 1,2-Diketones, Urotropine, Ammonium Acetate | 4,5-Disubstituted | Simple, efficient, solventless | organic-chemistry.org |

Direct Halogenation and Pre-Halogenated Precursor Strategies in Imidazole Synthesis

The introduction of halogen atoms onto the imidazole ring is a critical step in the synthesis of compounds like this compound. This can be achieved through direct halogenation of the imidazole core or by using precursors that already contain the desired halogen atoms.

Introduction of Bromine and Chlorine Substituents to the Imidazole Core

The direct halogenation of the imidazole ring can be a complex process, with the outcome depending on the specific substrate, halogenating agent, and reaction conditions. wjpsonline.com Direct chlorination of imidazole can lead to undefined products, while bromination often yields the 2,4,5-tribromo derivative. wjpsonline.com Iodination typically occurs under alkaline conditions to give 2,4,5-triiodoimidazole. wjpsonline.com

More controlled methods for introducing halogens have been developed. For instance, N-halosuccinimides (NCS for chlorine and NBS for bromine) are commonly used reagents. mdpi.com The synthesis of 2-chloro- and 2-bromo-5-aryl-1-(4-methylsulfonylphenyl)imidazole analogs can be achieved by reacting the corresponding 5-aryl-1-(4-methylthiophenyl)imidazole with NCS or NBS in the presence of lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com

Another strategy involves the use of imidazole N-oxides. These can be activated and then subjected to nucleophilic halogenation. beilstein-journals.orgresearchgate.net For example, imidazole N-oxides can be chlorinated using oxalyl chloride and triethylamine (B128534), providing the products in excellent yields at room temperature. beilstein-journals.org A method for accessing 2-halo derivatives involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, followed by a cine-substitution of the tosyl group with a halogen anion. researchgate.net

The use of pre-halogenated precursors is an alternative approach that can offer better regiocontrol. For example, a 2-bromoacetophenone can be used in a four-component reaction to synthesize 1,2,4-trisubstituted 1H-imidazoles, where the bromo-substituent is incorporated from the start. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity of Halogenated Imidazoles

Optimizing reaction conditions is paramount for maximizing the yield and purity of halogenated imidazoles. beilstein-journals.org Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the chlorination of imidazole N-oxides using oxalyl chloride, the optimized conditions were found to be 2.0 equivalents of the chlorinating agent and 1.5 equivalents of triethylamine as a base, with the reaction proceeding for only 10 minutes at room temperature. beilstein-journals.org This rapid and efficient process leads to excellent yields of the chlorinated products. beilstein-journals.org

In the synthesis of imidazo[1,2-a]pyridines from ethylarenes, an eco-friendly, one-pot approach in water was developed. researchgate.net This metal-free reaction utilizes N-bromosuccinimide (NBS) as both a bromine source and an oxidant to form an α-bromoketone in situ, which is then trapped to form the desired product in good yields. researchgate.net

The choice of solvent can also have a significant impact. In the synthesis of 2,4,5-trisubstituted imidazoles, water and ethanol (B145695) were found to be the best solvents, while other solvents led to a drastic decrease in yield. scispace.com

Table 2: Optimization of Halogenation Reactions for Imidazoles

| Reaction | Halogenating Agent | Key Optimization Parameters | Outcome | Reference |

|---|---|---|---|---|

| Chlorination of Imidazole N-oxides | Oxalyl Chloride | Stoichiometry of reagents (2.0 equiv. chlorinating agent, 1.5 equiv. base), short reaction time (10 min) | Excellent yields (83-95%) | beilstein-journals.org |

| Synthesis of Imidazo[1,2-a]pyridines | N-Bromosuccinimide (NBS) | Use of water as a green solvent, metal-free conditions | Good yields, eco-friendly process | researchgate.net |

| Synthesis of 2,4,5-Trisubstituted Imidazoles | - | Solvent choice (water and ethanol found to be optimal) | Significantly higher yields compared to other solvents | scispace.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact and improve safety. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy. nih.gov

Ultrasound-assisted synthesis has emerged as a significant green methodology. nih.gov The sonication of a mixture of phenylglyoxal (B86788) monohydrate, ammonium acetate, and an aldehyde provides an expeditious and catalyst-free method for synthesizing 2-aryl-4-phenyl-1H-imidazoles. nih.gov This approach offers several advantages, including milder conditions, high atom economy, easy extraction, and minimal waste generation. nih.gov

The use of water as a solvent is another key aspect of green imidazole synthesis. researchgate.netscispace.com As demonstrated in the one-pot synthesis of imidazo[1,2-a]pyridines, conducting reactions in water can eliminate the need for hazardous organic solvents. researchgate.net Ionic liquids are also being explored as recyclable and environmentally friendly reaction media. tandfonline.com For example, a tetrabutylammonium (B224687) bromide (TBAB)-catalyzed, one-pot condensation of ammonium acetate, a diketone, and an aryl aldehyde provides a green method for synthesizing 2,4,5-triaryl imidazoles with high yields and short reaction times. tandfonline.com

Mechanochemistry, which involves conducting reactions in a ball mill without the use of solvents, is another promising green approach. mdpi.com This technique has been successfully applied to the synthesis of substituted imidazoles, offering a solvent-free alternative to traditional methods that often require high temperatures and long reaction times. mdpi.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Microwave-Assisted Synthesis Protocols for Imidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in medicinal and synthetic chemistry, offering significant advantages over conventional heating methods. nih.govuit.no The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing reaction yields and product purity. nih.govuit.nounivpancasila.ac.id This rapid and efficient heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture. mdpi.com

In the context of imidazole synthesis, MAOS has been successfully employed for various multi-component reactions. nih.govderpharmachemica.com For instance, the one-pot synthesis of 2,4,5-trisubstituted imidazoles from the condensation of 1,2-diketones, aldehydes, and ammonium acetate can be significantly accelerated under microwave irradiation. nih.govsci-hub.se Solvent-free microwave-assisted conditions have also proven effective, further enhancing the green credentials of the synthesis by eliminating the need for volatile and often toxic organic solvents. mdpi.com

Several studies have highlighted the benefits of MAOS for preparing a diverse range of imidazole derivatives. researchgate.netmu-varna.bg For example, the synthesis of 2,4,5-triaryl-1H-imidazoles has been achieved in excellent yields by irradiating a mixture of benzil, an aromatic aldehyde, and ammonium acetate in a microwave oven for just a few minutes. scispace.com While many published protocols focus on aryl-substituted imidazoles, the principles are broadly applicable to other derivatives. nih.gov However, the synthesis of specific halogenated imidazoles, such as those bearing chloro and bromo groups on the phenyl ring, has been successful, whereas derivatives with certain other functional groups could not be obtained under the same conditions, indicating that substrate scope can be a limitation. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Product | Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Phenyl-substituted Imidazole | Conventional | Cu(OTf)₂ | 10 h | 61 | nih.gov |

| Phenyl-substituted Imidazole | Microwave | Cu(OTf)₂ | 2 h | 86 | nih.gov |

| 2,4,5-Trisubstituted Imidazoles | Conventional | H₂SO₄-SiO₂ | 90-120 min | 82-95 | nih.gov |

| 2,4,5-Trisubstituted Imidazoles | Microwave | Ionic Liquid | 2-5 min | 88-95 | acs.org |

| 2-Aryl-4-phenyl-1H-imidazoles | Sonication | None | 20-30 min | 80-92 | nih.gov |

| 2,4,6-triaryl-1H-imidazole | Microwave | None | 5-8 min | 90-95 | derpharmachemica.comresearchgate.net |

The data clearly demonstrates that microwave-assisted methods consistently outperform conventional heating in terms of reaction speed and often yield. nih.gov This efficiency is crucial for the rapid generation of libraries of compounds for screening and for streamlining the production of key intermediates like halogenated imidazoles. mdpi.com

Utilization of Environmentally Benign Solvents (e.g., Polyethylene Glycol) and Recyclable Catalysts

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. acs.org This includes the use of environmentally benign solvents and recyclable catalysts, which address issues of toxicity, waste generation, and sustainability. nih.govwikipedia.org

Environmentally Benign Solvents:

Polyethylene glycol (PEG) has gained prominence as a green reaction medium for the synthesis of imidazole derivatives. researchgate.netscispace.com PEG is non-toxic, inexpensive, readily available, and can often be recycled and reused. derpharmachemica.comscispace.com The synthesis of 2,4,5-triaryl-1H-imidazoles has been successfully carried out in PEG under microwave irradiation, providing excellent yields without the need for a traditional catalyst. mu-varna.bgscispace.com The solvent itself can promote the reaction, and after completion, the product can often be precipitated by adding water, allowing for easy separation and recovery of the PEG for subsequent runs. scispace.com Deep eutectic solvents (DESs) represent another class of green solvents that are gaining attention. researchgate.netresearchgate.net These systems, which can act as both the solvent and catalyst, are often biodegradable, recyclable, and prepared from readily available starting materials. researchgate.netresearchgate.net

Recyclable Catalysts:

The development of heterogeneous and magnetically separable catalysts is a significant step towards sustainable chemical processes. These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, reducing both cost and waste. rsc.orgasianpubs.orgacademie-sciences.fr

Several types of recyclable catalysts have been employed for imidazole synthesis:

Magnetic Nanoparticles: Catalysts based on iron oxide (Fe₃O₄) nanoparticles have been used for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. asianpubs.org These catalysts are highly efficient and can be easily separated from the reaction mixture using an external magnet, allowing for their reuse in multiple reaction cycles with minimal loss of catalytic activity. sci-hub.seasianpubs.org Other magnetic catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) and cobalt ferrite (CoFe₂O₄), have also been reported for the synthesis of various imidazole derivatives. sci-hub.seresearchgate.net

Silica-Supported Catalysts: Silica (B1680970) chloride (SiO₂-Cl) and sulfuric acid supported on silica gel (H₂SO₄-SiO₂) have been utilized as efficient and reusable heterogeneous catalysts for the synthesis of tri- and tetrasubstituted imidazoles under solvent-free conditions. nih.govacademie-sciences.fr These solid acid catalysts are advantageous due to their ease of handling, recovery, and reusability. academie-sciences.fr

Other Nanocatalysts: Various other nanostructured catalysts, including those based on copper, nickel, and composites with materials like graphene oxide or cellulose, have been developed. nih.govsci-hub.sersc.org These catalysts often exhibit high reactivity and can be recycled for several runs. rsc.org

Table 2: Performance and Reusability of Various Recyclable Catalysts in Imidazole Synthesis

| Catalyst | Synthesis Type | Conditions | Reusability (Runs) | Key Advantages | Reference |

| Nano-Fe₃O₄ | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free, 140 °C | Not specified, but reusable | Economical, clean, easy isolation | asianpubs.org |

| Cu@imine/Fe₃O₄ MNPs | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free | 6 | High reactivity, short reaction times | rsc.org |

| Silica Chloride | 2,4,5-Triaryl Imidazoles | Solvent-free | Multiple | High yield, short reaction time, economical | academie-sciences.fr |

| Cellulose/γ-Fe₂O₃/Ag | Trisubstituted Imidazoles | Solvent-free, 100 °C | 5 | Green, eco-friendly | sci-hub.se |

| Fe₃O₄@g-C₃N₄ | 2,4,5-Trisubstituted Imidazoles | Ethanol, reflux | Not specified, but reusable | Good-to-excellent yields | sci-hub.se |

| Ternary DES | Tri- and Tetrasubstituted Imidazoles | Mild conditions | 5 | Dual solvent/catalyst, cost-effective | researchgate.netresearchgate.net |

The combination of green solvents like PEG with microwave irradiation or the use of highly efficient, recyclable catalysts represents a powerful and sustainable approach for the synthesis of imidazole analogs, paving the way for more environmentally responsible production of compounds like this compound. derpharmachemica.comsci-hub.se

Synthetic Challenges and Future Developments in Halogenated Imidazole Production

Despite recent advances, the synthesis of specifically substituted halogenated imidazoles like this compound presents several challenges. A primary difficulty lies in achieving regioselective halogenation. Introducing two different halogens at specific positions on the imidazole ring without forming isomeric byproducts can be complex and often requires multi-step synthetic routes with careful control of reaction conditions. mdpi.comnih.govresearchgate.net

Future developments in the production of halogenated imidazoles are focused on overcoming these challenges by leveraging the advanced methodologies discussed previously. The key areas of focus include:

Development of Regioselective Methods: There is a critical need for new synthetic protocols that offer high regiocontrol in the dihalogenation of the imidazole core. This may involve the use of novel directing groups, specific catalysts that can differentiate between the C-4 and C-5 positions, or sequential halogenation strategies under mild conditions. Electrochemical methods are also emerging as a green approach for controlled C-H halogenation. bohrium.com

Expansion of Green Chemistry Approaches: The continued application and refinement of green chemistry principles are paramount. nih.gov This involves designing syntheses with high atom economy, minimizing the use of protecting groups, and further exploring benign solvents like water, supercritical CO₂, and deep eutectic solvents. acs.orgwikipedia.org The development of next-generation recyclable catalysts with even higher activity and stability will be crucial.

Process Intensification: The integration of technologies like microwave synthesis and flow chemistry is expected to play a larger role. These techniques allow for rapid heating, precise temperature control, and improved safety, making them well-suited for optimizing reaction conditions and enabling a more streamlined, scalable, and efficient production of halogenated imidazoles. mdpi.com

Catalyst-Free Reactions: Research into catalyst-free reaction conditions, often facilitated by microwave irradiation or the use of unique solvent properties, offers a promising avenue for simplifying synthetic protocols and reducing costs and environmental impact. acs.orgscispace.comresearchgate.net

By addressing the fundamental challenges of regioselectivity and process efficiency through the lens of modern and sustainable synthetic chemistry, the future production of complex molecules like this compound can become more practical, economical, and environmentally responsible.

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Imidazole (B134444) Ring System in 4-Bromo-5-chloro-1H-imidazole

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which gives it a distinct set of chemical properties. The presence of both an "amino-like" nitrogen (N-1) and an "imino-like" nitrogen (N-3) within the five-membered ring results in a system that is both π-excessive and has a significant dipole moment. gacariyalur.ac.in However, the substitution with both bromine and chlorine atoms at the C-4 and C-5 positions dramatically alters this fundamental reactivity.

The reactivity of aromatic and heteroaromatic systems is often discussed in terms of their nucleophilicity in reactions like electrophilic aromatic substitution (EAS). acs.org Unsubstituted imidazoles are generally considered good nucleophiles due to their π-rich nature. acs.orgacs.org However, the introduction of halogen substituents fundamentally changes this characteristic.

Halogens are electron-withdrawing groups via the inductive effect, yet they can be ortho-, para-directing in electrophilic aromatic substitutions. wuxibiology.com In the case of this compound, the two powerful electron-withdrawing halogen atoms significantly decrease the electron density of the imidazole ring. This deactivation makes the ring much less nucleophilic and therefore less susceptible to electrophilic attack compared to the parent imidazole. acs.org

Conversely, this electron withdrawal renders the halogen-bearing carbon atoms (C-4 and C-5) electrophilic. evitachem.com This increased electrophilicity makes these positions susceptible to attack by nucleophiles, facilitating nucleophilic substitution reactions. evitachem.com The presence of halogens can also influence the molecule's interaction with surfaces and its potential to undergo dissociation at the carbon-halogen bond. researchgate.net Theoretical studies on related halo-imidazoles have shown that halogenation can lead to a significant lengthening of the C-halogen bond upon adsorption to a metal surface, facilitating its cleavage. researchgate.net

The general order of nucleophilicity among arenes and heteroarenes places electron-rich systems like pyrroles and indoles as strong nucleophiles, alkyl-substituted arenes as moderate, and haloarenes or those with electron-withdrawing groups as poor nucleophiles. acs.org By this classification, this compound is considered a poor nucleophile.

A key feature of 1H-imidazoles is annular tautomerism, a process where the proton on the N-1 nitrogen migrates to the N-3 nitrogen. gacariyalur.ac.inresearchgate.net For the parent 1H-imidazole, this creates two equivalent tautomeric forms. gacariyalur.ac.in In asymmetrically substituted imidazoles, this results in two distinct chemical species. However, for this compound, the two possible tautomers that result from the migration of the N-H proton (this compound and 5-bromo-4-chloro-1H-imidazole) are identical due to the symmetrical substitution pattern relative to the nitrogen atoms. This is an example of degenerate tautomerism. csic.es

Computational studies have explored the potential for halogen atoms themselves to migrate in a process termed "halotropy." csic.es The proposed mechanism for the halogenation of imidazole, for instance, involves the formation of an N-halo intermediate, which then rearranges through a non-aromatic C-halo tautomer to the C-halogenated product. csic.es While aromatic tautomers are significantly more stable than their non-aromatic counterparts, the transition states for these migrations are a subject of theoretical investigation. researchgate.netcsic.es

The imidazole ring is basic and acts as an excellent nucleophile through its nitrogen atoms. gacariyalur.ac.in The pKa of the conjugate acid of imidazole is approximately 7.0, making it a weak base. The electron-withdrawing effects of the bromine and chlorine atoms in this compound are expected to reduce the basicity of the nitrogen atoms, making the compound more acidic compared to unsubstituted imidazole.

Cross-Coupling Reactions and Advanced Functional Group Transformations of this compound

The presence of two distinct halogen atoms makes this compound a valuable substrate for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the selective functionalization of the imidazole core.

Palladium-catalyzed C-N cross-coupling reactions are a primary method for preparing amino-substituted heterocycles. acs.org However, five-membered heterocyclic halides like bromoimidazoles are known to be challenging coupling partners, often due to their ability to inhibit or deactivate the palladium catalyst. acs.orgnih.gov Despite these challenges, efficient methods have been developed for the amination of unprotected bromoimidazoles. nih.govacs.org

Research has shown that the use of a specialized palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos enables the effective amination of 4-bromo-1H-imidazole under mild conditions. acs.orgnih.gov This protocol has proven effective for a broad range of coupling partners, including electron-rich, electron-deficient, and heteroaromatic amines, providing access to 4-aminoimidazoles that are otherwise difficult to prepare. acs.org The reaction typically employs a base such as lithium bis(trimethylsilyl)amide (LHMDS) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

| Amine Coupling Partner | Product | Yield (%) | Notes |

|---|---|---|---|

| Aniline (B41778) | N-phenyl-1H-imidazol-4-amine | 70 | Reaction optimized with tBuBrettPhos ligand. |

| 4-Ethoxyaniline | N-(4-ethoxyphenyl)-1H-imidazol-4-amine | 85 | Electron-rich aniline is a suitable partner. |

| 4-Cyanoaniline | N-(4-cyanophenyl)-1H-imidazol-4-amine | 76 | Electron-deficient aniline is well-tolerated. |

| 3-Aminopyridine | N-(pyridin-3-yl)-1H-imidazol-4-amine | 72 | Heteroaromatic amines are effective nucleophiles. |

| 2-Aminopyrimidine | N-(pyrimidin-2-yl)-1H-imidazol-4-amine | 68 | Demonstrates applicability to other N-heterocycles. |

Other cross-coupling reactions, such as the Suzuki-Miyaura reaction for forming C-C bonds, are also applicable to haloimidazoles. researchgate.net While some conditions have resulted in low yields for 4-bromoimidazole, the development of specialized catalysts and reaction protocols continues to expand the scope of these transformations. nih.govresearchgate.net The Sonogashira coupling, which forms a bond between a terminal alkyne and an aryl halide, has also been successfully applied to functionalize bromo-substituted nitrogen heterocycles. beilstein-journals.org

The electrophilic nature of the C-4 and C-5 carbons in this compound makes them targets for nucleophilic substitution. evitachem.com In these reactions, a nucleophile replaces either the bromine or chlorine atom. The relative reactivity of the C-Br versus the C-Cl bond often allows for selective substitution, as the C-Br bond is typically weaker and the bromide ion is a better leaving group than the chloride ion.

This reactivity is a cornerstone of synthetic strategies involving halogenated imidazoles. For example, related 1-aryl-4-chloro-5-chloromethyl-1H-imidazoles have been shown to react with a variety of nucleophiles, including sodium azide, secondary amines, and thiols, to replace the chlorine atom in the chloromethyl group. researchgate.net Similarly, nucleophilic cine-substitution has been observed in imidazole N-oxides, where an O-acylated N-oxide function is displaced by a halide anion to form a 2-haloimidazole. researchgate.net These examples underscore the principle that halogenated positions on the imidazole ring are reactive sites for building molecular complexity through nucleophilic substitution. researchgate.netdergipark.org.tr

Strategic Derivatization for Enhanced Functionality and Specific Applications

The chemical reactivity inherent to this compound allows it to serve as a versatile building block for the synthesis of more complex, functionalized molecules. The strategic derivatization of this core structure is a common approach in medicinal chemistry and materials science to develop compounds with tailored properties. amazonaws.comopenmedicinalchemistryjournal.com

Lead identification and subsequent derivatization of nitrogen heterocycles are crucial steps in drug discovery. openmedicinalchemistryjournal.com For instance, the introduction of lipophilic groups can enhance bioavailability, a strategy employed in the development of potential anticancer agents where a 4-bromobenzoyl derivative showed high efficacy. acs.org The synthesis of the anti-tuberculosis drug Delamanid utilizes a 2-bromo-4-nitroimidazole (B1265489) intermediate, highlighting the importance of haloimidazole scaffolds in constructing pharmacologically active agents. mdpi.com

The cross-coupling and substitution reactions discussed previously are the primary tools for this strategic derivatization.

Palladium-catalyzed amination allows for the introduction of a wide array of aryl, heteroaryl, and alkylamino groups, creating libraries of compounds for biological screening. acs.orgnih.gov

Suzuki-Miyaura and Sonogashira couplings enable the attachment of diverse carbon-based fragments, expanding the structural and electronic diversity of the final products. researchgate.netbeilstein-journals.org

Nucleophilic substitution provides a direct route to introduce functionalities like azides, thiols, and alkoxides at the C-4 or C-5 positions. researchgate.net

By leveraging the differential reactivity of the two halogen atoms, sequential and regioselective derivatization can be achieved, offering precise control over the final molecular architecture and its associated functions.

Acylation, Silylation, and Alkylation of the Imidazole Nitrogen for Modifying Reactivity

The presence of a pyrrole-type nitrogen in the this compound ring provides a key handle for derivatization through acylation, silylation, and alkylation. These modifications not only serve to protect the imidazole nitrogen during subsequent reactions but also play a significant role in altering the electronic properties and, consequently, the reactivity of the entire molecule.

Acylation of the imidazole nitrogen is a common strategy to introduce an acyl group, which can serve as a removable protecting group or as a permanent feature of the final molecule. Carbonylazoles, for instance, are recognized as chemoselective and efficient acylating agents under various conditions. escholarship.org The reactivity of these reagents can be enhanced through catalysis with pyridinium (B92312) salts or specific bases like DBU and DABCO. escholarship.org

Silylation , the introduction of a silyl (B83357) group (e.g., trimethylsilyl), is another important technique. The Vorbrüggen silylation method, for example, is employed in the synthesis of imidazole nucleosides. researchgate.net This approach involves the reaction of the silylated heterocycle with a sugar precursor. Silyl groups can also act as protecting groups that direct lithiation to other positions on the imidazole ring, as seen in the synthesis of substituted 1-(benzyloxy)imidazoles. acs.org Base-catalyzed desilylation can then be used to remove the silyl group. acs.org

Alkylation of the imidazole nitrogen introduces an alkyl group, which can significantly impact the compound's biological properties. Reactions with alkyl halides or alkyl halocarboxylates, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), are effective methods for N-alkylation. researchgate.net The choice of the alkylating agent and reaction conditions can be tailored to achieve the desired substitution pattern.

These N-derivatization strategies are fundamental tools for chemists to fine-tune the steric and electronic characteristics of the this compound scaffold, thereby enabling the synthesis of a diverse array of derivatives with tailored reactivity and potential biological functions.

Introduction of Diverse Pharmacophores and Ligand Moieties onto the Imidazole Scaffold

The this compound core serves as a versatile scaffold for the attachment of various pharmacophores and ligand moieties, a key strategy in the discovery of new therapeutic agents. researchgate.net The halogen atoms at positions 4 and 5 provide reactive sites for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

One of the most powerful methods for this purpose is the palladium-catalyzed cross-coupling reaction . This class of reactions enables the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the Suzuki coupling can be used to introduce aryl groups at the halogenated positions of the imidazole ring. baranlab.org The regioselectivity of these reactions is a critical consideration, often influenced by the relative reactivity of the C-Br and C-Cl bonds. In many polyhalogenated heterocycles, the oxidative addition of palladium to the C-X bond is the selectivity-determining step, which can be influenced by factors such as bond dissociation energies and the electronic properties of the heterocycle. baranlab.org

Furthermore, the introduction of pharmacophores can be achieved through a sequence of reactions. For example, the synthesis of imidazole-based thiosemicarbazones involves the initial condensation of a 4-chloro-1H-imidazole-5-carbaldehyde with thiosemicarbazide. researchgate.net This demonstrates how the imidazole scaffold can be first functionalized with a reactive group (an aldehyde in this case) which then serves as a point of attachment for a pharmacophoric moiety.

The ability to introduce diverse chemical functionalities onto the this compound core allows for the systematic exploration of structure-activity relationships (SAR). By varying the nature of the appended pharmacophores, medicinal chemists can optimize the biological activity, selectivity, and pharmacokinetic properties of the resulting derivatives. This strategic derivatization is a cornerstone of modern drug discovery, transforming a simple heterocyclic core into a platform for the development of novel and potent bioactive molecules. researchgate.net

Reaction Path Prediction and Regioselectivity Analysis in Imidazole Derivative Synthesis

The synthesis of specifically substituted imidazole derivatives from a polyhalogenated precursor like this compound necessitates a thorough understanding of reaction pathways and regioselectivity. Predicting the outcome of a reaction, particularly which halogen will be substituted, is crucial for efficient and targeted synthesis.

Several factors influence the regioselectivity of substitution reactions on the imidazole ring. In electrophilic aromatic substitution, the inherent electronic properties of the imidazole nucleus play a significant role. researchgate.net For polyhalogenated heterocycles, the prediction of regioselectivity in cross-coupling reactions is more complex. While carbon-halogen bond dissociation energies (BDEs) provide a starting point, they are not always the sole determinant of reactivity. baranlab.org

A more nuanced understanding comes from considering the energetics of the transition state of the rate-determining step, which is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. baranlab.org Computational methods, such as the RegioSQM method, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions. amazonaws.com This method identifies the most nucleophilic centers by calculating the free energies of protonation at different positions. amazonaws.com While developed for electrophilic substitution, the underlying principles of identifying electron-rich or electron-deficient sites are relevant to understanding the reactivity in other transformations.

For cross-coupling reactions on polyhalo heterocycles, it has been proposed that the regioselectivity is determined by a combination of the distortion energy of the C-X bond and the interaction between the LUMO of the heterocycle and the HOMO of the palladium catalyst. baranlab.org Experimental methods, such as analyzing the ¹H-NMR of the dehalogenated substrate, can also provide predictive power. The proton with the largest chemical shift often corresponds to the most electron-deficient carbon, which is the preferred site for nucleophilic attack or oxidative addition. baranlab.org

A comprehensive analysis of these factors, including steric effects, the nature of the catalyst, and the specific reaction conditions, is essential for accurately predicting the reaction path and achieving the desired regioselectivity in the synthesis of this compound derivatives. This predictive capability is invaluable for minimizing the formation of undesired isomers and streamlining the synthesis of complex target molecules.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While detailed experimental spectra for 4-bromo-5-chloro-1H-imidazole are not widely published, analysis of closely related compounds and theoretical principles allows for a confident prediction of its spectral characteristics.

For this compound, the imidazole (B134444) ring contains a single proton at the C2 position. This would result in a single, uncoupled signal (a singlet) in the ¹H NMR spectrum. For a similar compound, 4,5-dichloroimidazole, the corresponding proton signal appears at approximately 7.73 ppm when measured in a DMSO-d6 solvent. The chemical environment of the C2 proton in this compound is expected to be in a similar downfield region due to the electronegative nature of the adjacent nitrogen atoms and the halogen substituents on the ring.

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the imidazole ring (C2, C4, and C5). The chemical shifts of these carbons are influenced by the attached atoms. The C2 carbon, situated between two nitrogen atoms, will appear significantly downfield. The C4 and C5 carbons, being directly bonded to bromine and chlorine respectively, will have their chemical shifts influenced by the differing electronegativity and anisotropic effects of these halogens.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy): In this molecule, with only one isolated proton, a standard ¹H-¹H COSY spectrum would not be informative as there are no protons to couple with.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the C2 proton and the C2 carbon, definitively linking the proton signal to its corresponding carbon in the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. The molecular formula for this compound is C₃H₂BrClN₂. biosynth.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. The monoisotopic mass of this compound is calculated to be 179.909 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as definitive proof of the compound's elemental formula, C₃H₂BrClN₂. The distinct isotopic pattern created by the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) provides a unique and easily identifiable signature in the mass spectrum.

Electrospray Ionization (ESI) is a soft ionization technique that typically forms protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the intact molecule. For this compound, various adducts can be predicted for analysis by techniques like ESI-MS. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Adducts for C₃H₂BrClN₂ uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 180.91628 |

| [M-H]⁻ | 178.90172 |

| [M+Na]⁺ | 202.89822 |

| [M+K]⁺ | 218.87216 |

| [M+NH₄]⁺ | 197.94282 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule. For this compound, key expected absorption bands would include:

N-H stretch: A broad absorption band typically in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C=N stretch: A sharp absorption band around 1620-1680 cm⁻¹ would correspond to the carbon-nitrogen double bond within the aromatic ring.

C-Cl and C-Br stretches: The carbon-halogen bond vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is often found around 700-750 cm⁻¹, while the C-Br stretch appears at a lower frequency, usually in the 550-650 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Imidazole and its derivatives are known to absorb UV light due to π-π* transitions within the aromatic ring. Unsubstituted imidazole typically shows a strong absorption maximum around 209-211 nm. The presence of halogen substituents on the ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength.

Identification of Key Functional Groups and Vibrational Modes

The infrared (IR) spectrum of this compound is instrumental in identifying its key functional groups and understanding the vibrational modes of its molecular structure. While a specific, publicly available, peer-reviewed FT-IR spectrum for this compound is not readily found in the searched literature, the expected characteristic absorption bands can be inferred from the analysis of related imidazole compounds.

The imidazole ring itself is characterized by a set of distinct vibrational frequencies. The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding in the solid state. The C=N stretching vibration is expected to be observed around 1650 cm⁻¹, while C-H stretching of the imidazole ring usually appears above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of the ring structure would be found in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Key FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3500 |

| C-H (imidazole) | Stretching | >3000 |

| C=N | Stretching | ~1650 |

| Imidazole Ring | In-plane bending | <1500 |

| Imidazole Ring | Out-of-plane bending | <1000 |

| C-Cl | Stretching | <800 |

| C-Br | Stretching | <700 |

It is important to note that these are predicted values based on the known ranges for similar functional groups and that experimental verification is necessary for precise assignment.

Electronic Transitions and Absorption Characteristics

Imidazole and its derivatives typically exhibit π → π* transitions in the UV region. The imidazole ring is an aromatic system with delocalized π-electrons. The absorption maxima (λmax) for these transitions are influenced by the substituents on the ring. The presence of bromine and chlorine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted imidazole. This is due to the extension of the conjugated system by the lone pair electrons of the halogens.

The electronic spectrum of this compound would likely show absorption bands in the range of 200-300 nm. The exact position and intensity of these bands would depend on the solvent used for the measurement, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Unfortunately, a published crystal structure for this compound could not be located in the searched databases. However, studies on related dihalogenated imidazoles provide valuable insights into the expected structural features acs.org.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Based on the analysis of similar structures, the imidazole ring in this compound is expected to be planar. The bond lengths within the ring would reflect the aromatic character, with C-N and C-C bond distances intermediate between single and double bonds. The C-Br and C-Cl bond lengths would be consistent with those observed for halogenated aromatic compounds. The bond angles within the five-membered ring will be approximately 108°, with some deviation due to the different sizes of the nitrogen, carbon, and halogen atoms. The dihedral angles would confirm the planarity of the imidazole ring.

Intermolecular Interactions and Crystal Packing Phenomena

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces. Hydrogen bonding between the N-H group of one molecule and a nitrogen atom of an adjacent molecule is a common and strong interaction in imidazole derivatives, often leading to the formation of chains or networks acs.org.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for their separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of components in a mixture. While specific HPLC or UPLC methods for this compound are not detailed in the available literature, general methods for imidazole derivatives can be adapted.

A typical approach would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The mobile phase often consists of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte absorbs strongly. UPLC, which utilizes smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC. The development of a specific HPLC or UPLC method for this compound would require experimental optimization of parameters such as the column type, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct GC analysis of polar compounds such as this compound is challenging due to their low volatility, which stems from the presence of the imidazole ring and the active hydrogen on the nitrogen atom. researchgate.net These features can lead to strong intermolecular hydrogen bonding, resulting in poor peak shape, broad peaks, and potential thermal decomposition at the high temperatures required for elution. researchgate.netresearch-solution.com To overcome these limitations, derivatization is employed to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis. research-solution.comphenomenex.com

The primary goal of derivatization in this context is to replace the active hydrogen on the imidazole ring with a non-polar group, thereby reducing polarity and increasing volatility. phenomenex.com Common derivatization strategies applicable to imidazoles include silylation and acylation. research-solution.com

Silylation is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group to the molecule. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) are highly reactive towards nitrogen-containing compounds like imidazoles. tcichemicals.com Another common reagent, N-trimethylsilylimidazole (TMSI), is also effective for derivatizing compounds with active hydrogens, including phenols, alcohols, and carboxylic acids. phenomenex.com The resulting TMS derivative of this compound would exhibit significantly lower polarity and a lower boiling point, making it amenable to GC analysis. phenomenex.com

Acylation is another effective method where an acyl group is introduced to the imidazole nitrogen. research-solution.com This reaction converts the polar amine functionality into a less polar and more volatile amide. research-solution.com Reagents like isobutyl chloroformate have been successfully used to derivatize various imidazole-like compounds for GC-Mass Spectrometry (GC-MS) analysis. gdut.edu.cn

For trace analysis of this compound, the combination of GC with a highly sensitive detector is essential. Given its halogenated structure, an Electron Capture Detector (ECD) would be particularly suitable, as it is highly selective and sensitive to halogen-containing compounds. hpst.czresearchgate.net Alternatively, coupling GC with Mass Spectrometry (GC-MS) provides high sensitivity and the added advantage of structural confirmation through mass fragmentation patterns. gdut.edu.cnrestek.com For complex matrices, tandem mass spectrometry (GC-MS/MS) can offer enhanced selectivity and reduce interferences. hpst.cz

A recent study developed a method for the determination of several imidazole-like compounds using GC-MS after derivatization with isobutyl chloroformate. gdut.edu.cn The method was optimized for derivatization conditions, including the use of pyridine (B92270) as a catalyst and controlling the pH for efficient extraction. gdut.edu.cn This approach yielded low detection limits, demonstrating its suitability for trace analysis. gdut.edu.cn

The findings from such research can be extrapolated to devise a method for this compound. The table below illustrates hypothetical results from a GC-MS analysis of a derivatized sample.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value/Observation | Reference |

| Derivatization Reagent | Isobutyl chloroformate | gdut.edu.cn |

| GC Column | Low-polarity siloxane-based capillary column | phenomenex.com |

| Injector Temperature | 250 °C | General GC Practice |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min | General GC Practice |

| Detector | Mass Spectrometer (Scan mode) | gdut.edu.cn |

| Retention Time (RT) | ~15.2 min | Hypothetical |

| Precursor Ion (M+) of Derivative | m/z 294/296/298 (based on isotopic pattern of Br and Cl) | Calculated |

| Key Fragment Ions (m/z) | m/z 193/195/197 (Loss of isobutoxycarbonyl group), m/z 57 (Butyl fragment) | Inferred |

This table is interactive. Click on the headers to sort the data.

This hypothetical data illustrates how the derivatized compound would produce a characteristic molecular ion peak reflecting the isotopic distribution of bromine and chlorine, along with predictable fragment ions, allowing for both quantification and confident identification at trace levels.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.rsc.orggoogleapis.com

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-bromo-5-chloro-1H-imidazole and predicting its reactivity. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is employed to predict the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy state on the potential energy surface. bohrium.com For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31G(d,p), provide accurate predictions of bond lengths, bond angles, and dihedral angles. bohrium.comuctm.edumdpi.com

These calculations are not limited to geometry; they also determine crucial electronic properties. The total electronic energy, dipole moment, and the distribution of electron density are key outputs. The molecular electrostatic potential (MEP), mapped onto the electron density surface, is particularly insightful as it identifies electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack. bohrium.comtandfonline.com

Table 1: Representative Parameters and Outputs of DFT Calculations for Imidazole Derivatives This table is illustrative of typical DFT study parameters for related heterocyclic compounds, as direct DFT data for this compound is not extensively published.

| Parameter/Output | Description | Typical Method/Basis Set | Reference Example |

| Geometry Optimization | Calculation of the lowest-energy arrangement of atoms. | B3LYP/6-311G(d,p) | Optimization of substituted imidazole ligands to correlate with experimental X-ray data. bohrium.com |

| Vibrational Frequencies | Prediction of infrared and Raman spectra to confirm the structure and characterize vibrational modes. | B3LYP/6-311++G(d,p) | Analysis of vibrational spectra for benzamide (B126) derivatives. researchgate.net |

| Electronic Energy | The total energy of the molecule in its optimized geometry. | B3LYP/6-31G(d,p) | Used to compare the stability of different isomers or conformers. uctm.edu |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating reactive sites. | DFT/B3LYP | Identification of electron-rich nitrogen atoms and electropositive regions on imidazole rings. tandfonline.com |

Frontier Molecular Orbital (FMO) Theory and its Application to Reactivity Prediction.diva-portal.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukacs.org The energy and localization of these orbitals are critical in determining the nature of chemical reactions. cdnsciencepub.com

For this compound, the HOMO would likely be distributed over the π-system of the imidazole ring, while the LUMO would also be associated with the ring and the halogen substituents. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). cdnsciencepub.com

Table 2: Calculated Electronic Structure Parameters for Imidazo[4,5-b]pyridine Derivatives This table shows representative FMO data from related heterocyclic compounds to illustrate the concept.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Derivative 4 | -6.215 | -2.607 | 3.608 |

| Derivative 7 | -6.653 | -2.969 | 3.684 |

| Data sourced from a DFT study on imidazo[4,5-b]pyridine derivatives, indicating that compound 4 is predicted to be more reactive than compound 7 due to its smaller energy gap and higher hardness value. uctm.edu |

Reaction Mechanism Elucidation and Transition State Modeling for Imidazole Transformations.diva-portal.org

Computational chemistry provides powerful tools for mapping the entire pathway of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, most importantly, the high-energy transition state that connects them.

Understanding the mechanism of imidazole transformations, such as substitution or cyclization reactions, requires the characterization of reaction pathways and their associated energy barriers. Using DFT, researchers can model the transition state (TS) structure for a proposed reaction step. researchgate.net The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction.

A lower activation energy implies a faster reaction rate. For instance, in the halogenation of imidazoles, theoretical calculations can predict the most likely site of substitution by comparing the activation energies for attack at different positions on the ring. csic.es Studies on related molecules have shown that DFT-based modeling can predict preferential bromination at a specific carbon atom due to a lower calculated activation energy compared to other potential sites. These calculations help rationalize experimental outcomes and predict the feasibility of new synthetic routes. semanticscholar.org

Table 3: Example of Calculated Activation Energies in Halogen Migration This table illustrates the concept with data from sigmatropic shifts in related systems, as specific data for this compound is not available.

| Migration Type | System | Calculated Barrier (kJ·mol⁻¹) | Computational Level |

| H-shift (Csp³ → Csp²) | Cyclopentadiene | 113.0 | B3LYP/6-31G* + ZPE |

| H-shift (Nsp³ → Csp²) | Azole derivative | 186.2 | B3LYP/6-31G* + ZPE |

| F-shift (Csp³ → Csp²) | Fluorinated derivative | 200.8 | B3LYP/6-31G* + ZPE |

| Data adapted from a study on hydrogen and halogen rearrangements in azoles. csic.es |

Solvation-Free Energy Calculations and Optimization of Reaction Media.diva-portal.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational methods can quantify the effect of the solvent by calculating the solvation-free energy (ΔGsolv), which is the free energy change associated with transferring a molecule from the gas phase into a solvent. researchgate.net

Table 4: Comparison of Calculated vs. Experimental Hydration Free Energies (ΔG) using the GAFF Force Field This table provides an example of solvation free energy calculations for a set of 50 diverse compounds, demonstrating the methodology.

| Water Model | RMSE (kJ/mol) | Mean Error (kJ/mol) |

| SPC/E | 5.95 | 4.69 |

| Data sourced from a study evaluating force fields for solvation free energy calculations. The Root-Mean-Square Error (RMSE) indicates the accuracy of the computational predictions against experimental values. diva-portal.org |

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its shape (conformation) at a given temperature. tandfonline.com

For a relatively rigid molecule like this compound, conformational analysis via potential energy surface scans can identify the most stable arrangement of its substituents. researchgate.net For larger systems involving this imidazole derivative, such as a complex with a protein or other material, MD simulations are invaluable. They can assess the stability of such complexes, analyze intermolecular interactions like hydrogen bonds, and explore the conformational landscape of the molecule within its environment. tandfonline.comdntb.gov.ua These simulations are essential for applications in drug design, where understanding the dynamic binding of a ligand to its target is critical. researchgate.net

In Silico Screening and Molecular Docking Studies in Drug Discovery

In silico screening and molecular docking are cornerstone computational techniques in modern drug discovery. These methods allow for the rapid assessment of large libraries of compounds for their potential to interact with specific biological targets, such as proteins and enzymes. For imidazole derivatives like this compound, these studies can help identify potential therapeutic applications by predicting their binding affinity and mode of interaction with targets of interest.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the resulting interaction, often expressed as a binding energy or affinity. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of such studies on related imidazole derivatives are well-established.

For instance, studies on various substituted imidazoles have demonstrated their potential to bind to a range of biological targets. nih.govarabjchem.org These investigations typically involve the use of software like AutoDock Vina or UCSF Chimera to dock the imidazole derivatives into the active site of a target protein. indexacademicdocs.orgdergipark.org.tr The binding affinity is then calculated, providing a quantitative measure of the interaction. The interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, given the presence of bromine and chlorine atoms.

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein. The results would be analyzed to identify key interactions between the imidazole ring, the bromine and chlorine substituents, and the amino acid residues of the protein. For example, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, while the halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The binding energies obtained from such studies for a series of imidazole derivatives can be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors. For example, a study on tetra-substituted imidazoles investigated their binding to the NADPH enzyme, with calculated binding energies correlating with their experimentally determined antioxidant potential. nih.govresearchgate.net

Table 1: Representative Binding Affinities of Imidazole Derivatives to Various Protein Targets (Hypothetical and Literature-Based Examples)

| Imidazole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions | Reference |

| Trisubstituted Imidazole | Staphylococcus aureus (PDB: 6xji) | - | Hydrogen bonds, hydrophobic interactions | |

| Trisubstituted Imidazole | Escherichia coli (PDB: 6ul7) | - | Hydrogen bonds, hydrophobic interactions | |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | NADPH enzyme (PDB: 2CDU) | -6.37 | Not specified | nih.govresearchgate.net |

| 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol | Cyclin-dependent kinase 8 (CDK-8) | -6.8 | Not specified | researchgate.net |

Note: The table includes data for related imidazole compounds to illustrate the application of molecular docking. Specific data for this compound is not available in the cited literature.

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process. For imidazole derivatives, various computational tools and web servers, such as SwissADME and OSIRIS Property Explorer, are commonly used to estimate their pharmacokinetic and toxicity profiles. dergipark.org.tr

The conceptual framework for predicting the ADMET properties of a compound like this compound would involve calculating a range of molecular descriptors. These descriptors, which include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are used in established models to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. dergipark.org.trnih.gov

For instance, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on some of these descriptors. Theoretical studies on various imidazole derivatives have shown that they often exhibit favorable ADMET profiles, suggesting good oral bioavailability and low toxicity. researchgate.net For example, a study on a series of imidazole derivatives predicted them to be non-mutagenic, non-tumorigenic, and non-irritant based on in silico predictions. researchgate.net

Table 2: Conceptual ADMET Profile for an Imidazole Derivative

| ADMET Property | Predicted Value/Classification | Significance in Drug Discovery |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Varies | Determines if the compound can enter the central nervous system. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP450 Inhibition | Varies | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal/Hepatic Clearance | Varies | Indicates how the compound is eliminated from the body. |

| Toxicity | ||

| Mutagenicity | Low | Predicts the likelihood of causing genetic mutations. |

| Carcinogenicity | Low | Predicts the potential to cause cancer. |

This table represents a conceptual framework. The actual values for this compound would need to be calculated using specific software.

Spectroscopic Property Prediction from First Principles (e.g., NMR, UV-Vis)

First-principles calculations, based on quantum mechanics, allow for the prediction of various spectroscopic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a particularly popular method for this purpose. dntb.gov.ua For this compound, these calculations can provide valuable information for its structural characterization and for understanding its electronic properties.

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. tandfonline.com From these tensors, the chemical shifts of the different atoms (e.g., ¹H, ¹³C) can be determined. These predicted chemical shifts can then be compared with experimental NMR data to confirm the structure of the synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. tandfonline.com

Similarly, the prediction of Ultraviolet-Visible (UV-Vis) absorption spectra is achieved using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com This method calculates the electronic excitation energies and oscillator strengths of the molecule, which correspond to the wavelengths and intensities of the absorption bands in the UV-Vis spectrum. acs.org These calculations can provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of conjugated systems like the imidazole ring.

Biological Activity and Mechanistic Pharmacology of 4 Bromo 5 Chloro 1h Imidazole

General Overview of Imidazole's Pharmacological Significance

The imidazole (B134444) nucleus is a fundamental structural motif in a vast array of biologically active compounds, making it a cornerstone of medicinal chemistry. rjptonline.orgnih.gov This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, is a constituent of several crucial natural products, including the amino acid histidine, histamine, and nucleic acids. rjptonline.orgnih.govneuroquantology.com Its unique structure allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. ajrconline.orgbohrium.com

Imidazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications. These compounds have demonstrated significant potential as antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive agents. rjptonline.orgneuroquantology.comjchemrev.com The versatility of the imidazole scaffold allows for chemical modifications that can fine-tune its biological activity, enhancing potency and selectivity for specific therapeutic targets. ajrconline.orgresearchgate.net This has led to the development of numerous imidazole-containing drugs used in clinical practice. rjptonline.org The ongoing research into imidazole derivatives continues to uncover new therapeutic possibilities, highlighting its status as a "privileged structure" in drug discovery. ajrconline.org

Antimicrobial Research and Efficacy

Derivatives of imidazole are a significant class of compounds investigated for their antimicrobial properties. nih.gov The antimicrobial activity of these compounds often depends on the nature and position of various substituents on the imidazole ring. researchgate.net

The antibacterial potential of imidazole derivatives has been evaluated against a range of bacterial species. For instance, certain 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes have been synthesized and assessed for their antimicrobial effects. researchgate.net

Studies have shown that some imidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown inhibitory effects against Staphylococcus aureus. mdpi.com Specifically, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole demonstrated an MIC of 7.8 μg/mL against S. aureus ATCC 25923 and 3.9 μg/mL against MRSA. mdpi.com Other research on 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones indicated that compounds with halo (I, Br, and Cl) substituents on the benzene (B151609) ring might have increased antimicrobial activity. acgpubs.org

Some thiosemicarbazones derived from 4-chloro-1H-imidazole-5-carbaldehyde have shown moderate antimicrobial activity, with Minimal Bacteriostatic Concentrations (MBC) against Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 generally ranging from 31.25–62.5 mg/ml. researchgate.net In a study of benzimidazole (B57391) derivatives, a compound containing a 4-chloro substituent (5g) was found to be the most effective antibacterial agent against Bacillus subtilis. d-nb.info

Interactive Table: Antibacterial Activity of Selected Imidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 25923 | 7.8 | mdpi.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | MRSA | 3.9 | mdpi.com |